molecular formula C23H27N3O2 B1598012 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane CAS No. 886363-10-6

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

Cat. No.: B1598012
CAS No.: 886363-10-6
M. Wt: 377.5 g/mol
InChI Key: KYMMYXGQKBCPRR-UHFFFAOYSA-N
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Description

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring, a carbobenzyloxy (Cbz) protecting group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the N-Cbz-N-methyl group and the indole moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as halides (Cl-, Br-) and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-chlorophenyl)ethane: This compound has a similar structure but with a chlorophenyl group instead of an indole moiety.

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(4’-trifluoromethylphenyl)ethane: This compound has a trifluoromethylphenyl group instead of an indole moiety.

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-hydroxymethyl)ethane: This compound has a hydroxymethyl group instead of an indole moiety.

These comparisons highlight the structural diversity and potential for different chemical and biological properties among these compounds.

Properties

IUPAC Name

benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMMYXGQKBCPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377769
Record name Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-10-6
Record name Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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